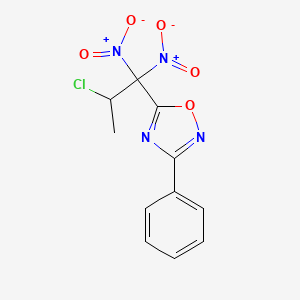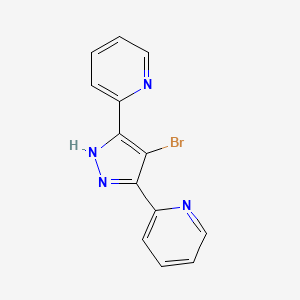
Naphthalene, hexabromo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalene, hexabromo- is a brominated derivative of naphthalene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of six bromine atoms attached to the naphthalene ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of naphthalene, hexabromo- typically involves the bromination of naphthalene. One common method is the photobromination of naphthalene using molecular bromine. This process involves the addition of an excess of bromine to a solution of naphthalene in carbon tetrachloride, followed by irradiation with a light source such as a projector lamp. The reaction is carried out at low temperatures, typically below 10°C, to control the formation of the desired hexabromo derivative .
Industrial Production Methods
Industrial production of brominated naphthalenes, including naphthalene, hexabromo-, often involves high-temperature bromination processes. These methods can yield various brominated products, including hexabromo derivatives, through controlled reaction conditions and purification steps .
Chemical Reactions Analysis
Types of Reactions
Naphthalene, hexabromo- undergoes several types of chemical reactions, including:
Substitution Reactions: Brominated naphthalenes can participate in substitution reactions where bromine atoms are replaced by other functional groups.
Reduction Reactions: The reduction of brominated naphthalenes can lead to the formation of less brominated or dehalogenated products.
Oxidation Reactions: Oxidation of brominated naphthalenes can produce various oxygenated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of functionalized naphthalenes, while reduction reactions may produce partially or fully dehalogenated naphthalenes .
Scientific Research Applications
Naphthalene, hexabromo- has several scientific research applications, including:
Materials Science: Used in the synthesis of advanced materials with unique electronic and optical properties.
Environmental Chemistry: Studied for its role in the formation of brominated organic pollutants and their environmental impact.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Industrial Applications: Utilized in the production of flame retardants and other specialty chemicals
Mechanism of Action
The mechanism of action of naphthalene, hexabromo- involves its interaction with various molecular targets and pathways. Brominated naphthalenes can undergo metabolic activation, leading to the formation of reactive intermediates. These intermediates can bind to cellular proteins and DNA, potentially causing toxic effects. The specific pathways and molecular targets involved depend on the biological system and the conditions of exposure .
Comparison with Similar Compounds
Similar Compounds
Naphthalene, tetrabromo-: A brominated derivative with four bromine atoms.
Naphthalene, pentabromo-: A brominated derivative with five bromine atoms.
Naphthalene, octabromo-: A brominated derivative with eight bromine atoms.
Uniqueness
Naphthalene, hexabromo- is unique due to its specific bromination pattern, which imparts distinct chemical and physical properties. Compared to other brominated naphthalenes, it may exhibit different reactivity and applications, making it valuable for specific research and industrial purposes .
Properties
CAS No. |
56480-06-9 |
|---|---|
Molecular Formula |
C10H2Br6 |
Molecular Weight |
601.5 g/mol |
IUPAC Name |
1,2,3,5,7,8-hexabromonaphthalene |
InChI |
InChI=1S/C10H2Br6/c11-4-2-6(13)8(14)7-3(4)1-5(12)9(15)10(7)16/h1-2H |
InChI Key |
NOXBHKAVWHWFDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C(C2=C(C(=C1Br)Br)Br)Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2-Aminoethyl)carbamoyl]-3-methoxybenzene-1-sulfonic acid](/img/structure/B14173978.png)
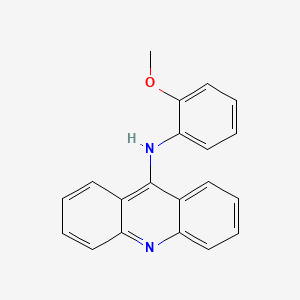
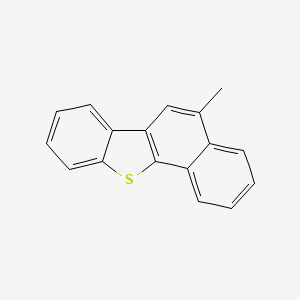
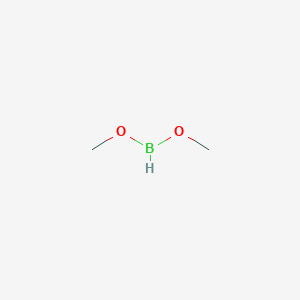
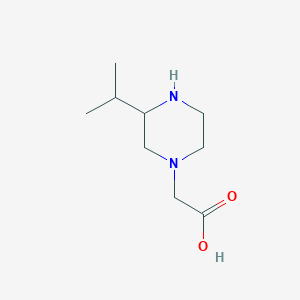
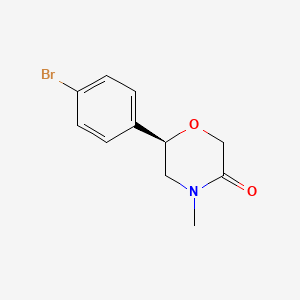
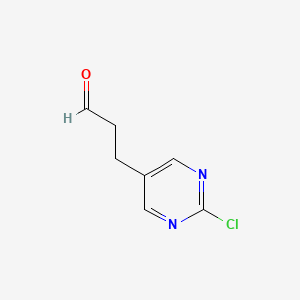
![1H-Pyrazole-3-methanamine,1-(4-bromophenyl)-N-[(1R)-1-(3-chlorophenyl)ethyl]-5-methoxy-a-methyl-,(aR)-](/img/structure/B14174019.png)

![2-(4-Ethylbenzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B14174030.png)
